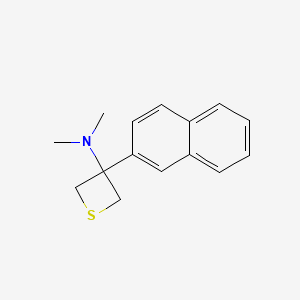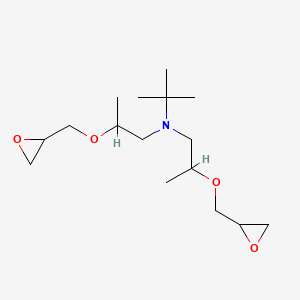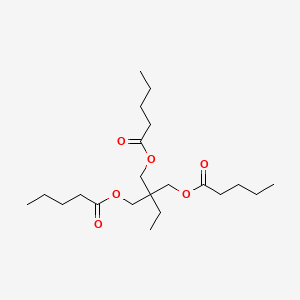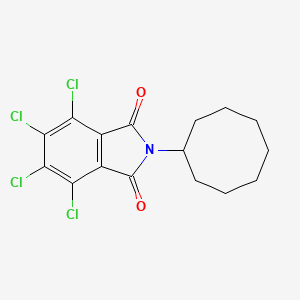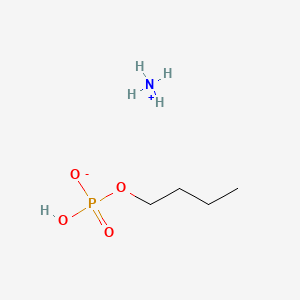
Butyl dihydrogen phosphate, ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl dihydrogen phosphate, ammonium salt, also known as ammonium butyl hydrogen phosphate, is a chemical compound with the molecular formula C4H14NO4P and a molecular weight of 171.133 g/mol. This compound is a derivative of phosphoric acid where one of the hydroxyl groups is esterified with butanol, and the resulting molecule is protonated with an ammonium ion.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Phosphoric acid reacts with butanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form butyl dihydrogen phosphate. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Ammonium Salt Formation: The resulting butyl dihydrogen phosphate is then treated with ammonia or ammonium hydroxide to form the ammonium salt. This reaction is usually performed in an aqueous medium and may require heating to facilitate the proton transfer.
Industrial Production Methods: In industrial settings, the production of this compound, involves large-scale esterification and ammonium salt formation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the final product.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water to regenerate phosphoric acid and butanol.
Neutralization: The ammonium salt can react with strong bases to form the corresponding phosphoric acid and ammonium hydroxide.
Substitution Reactions: The phosphate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, heat
Neutralization: Strong bases (e.g., sodium hydroxide), aqueous medium
Substitution Reactions: Nucleophiles (e.g., halides), polar aprotic solvents
Major Products Formed:
Hydrolysis: Phosphoric acid, butanol
Neutralization: Phosphoric acid, ammonium hydroxide
Substitution Reactions: Various substituted phosphates
Aplicaciones Científicas De Investigación
Butyl dihydrogen phosphate, ammonium salt, has several applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions and as a reagent in organic synthesis.
Biology: The compound is utilized in molecular biology for DNA and RNA extraction and purification processes.
Industry: It is employed in the production of detergents, water treatment chemicals, and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism by which butyl dihydrogen phosphate, ammonium salt, exerts its effects depends on its specific application. For example, in DNA extraction, it acts as a chaotropic agent, disrupting hydrogen bonds and denaturing nucleic acids. In buffering applications, it maintains pH by neutralizing acids and bases.
Molecular Targets and Pathways Involved:
DNA/RNA Extraction: Disruption of hydrogen bonds in nucleic acids
Buffering: Neutralization of acids and bases
Comparación Con Compuestos Similares
Ammonium dihydrogen phosphate (NH4H2PO4)
Ammonium monohydrogen phosphate (NH4HPO4)
Tetrabutylammonium phosphate (C16H36N+PO4-)
Propiedades
Número CAS |
50683-27-7 |
|---|---|
Fórmula molecular |
C4H14NO4P |
Peso molecular |
171.13 g/mol |
Nombre IUPAC |
azanium;butyl hydrogen phosphate |
InChI |
InChI=1S/C4H11O4P.H3N/c1-2-3-4-8-9(5,6)7;/h2-4H2,1H3,(H2,5,6,7);1H3 |
Clave InChI |
FTGVBNYAAXQWQM-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(O)[O-].[NH4+] |
Números CAS relacionados |
18924-98-6 50683-27-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[chloro(dimethylaminooxy)phosphoryl]oxy-N-methylmethanamine](/img/structure/B15346312.png)

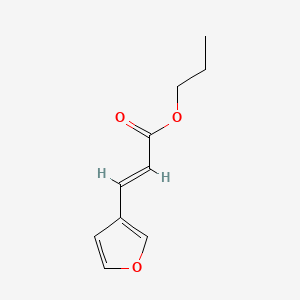
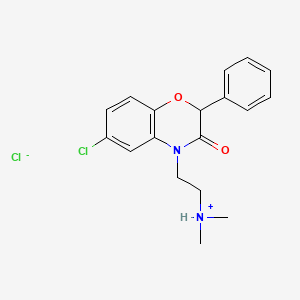
![2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol](/img/structure/B15346347.png)
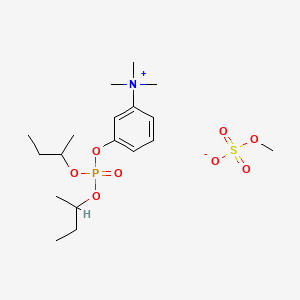
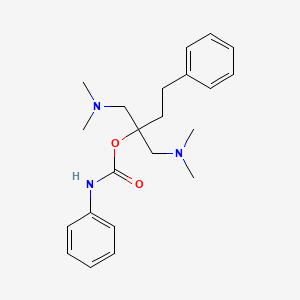
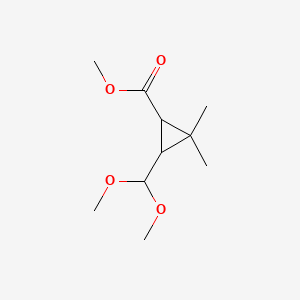

![5-Anilino-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid](/img/structure/B15346400.png)
